what are the chemical properties of 2-Propanol-2-d1
what are the chemical properties of 2-Propanol-2-d1
An In-Depth Technical Guide to the Chemical Properties of 2-Propanol-2-d1
Authored by a Senior Application Scientist
Introduction: The Significance of Isotopic Labeling in Mechanistic Chemistry
In the field of drug development and mechanistic organic chemistry, understanding the precise sequence of bond-breaking and bond-forming events is paramount. 2-Propanol-2-d1, an isotopologue of isopropyl alcohol, serves as a powerful tool for this purpose. In this molecule, the hydrogen atom on the central carbon (C-2) is replaced by its heavier, stable isotope, deuterium (D). This single, strategic substitution provides a subtle yet profound alteration that allows researchers to probe reaction mechanisms, particularly through the investigation of the Kinetic Isotope Effect (KIE). This guide provides a comprehensive overview of the essential chemical and physical properties of 2-Propanol-2-d1, focusing on how its unique characteristics are leveraged to gain deep mechanistic insights.
Physicochemical Properties: A Comparative Analysis
The substitution of a single proton with a neutron (in the form of deuterium) results in a marginal increase in molecular weight. While this change has a significant impact on the vibrational energy of the C-D bond, its effects on bulk physicochemical properties like boiling point, melting point, and density are minimal. These properties are primarily governed by intermolecular forces, which are not substantially altered by the isotopic substitution.
Table 1: Comparative Physicochemical Data of 2-Propanol vs. 2-Propanol-2-d1
| Property | 2-Propanol (Isopropanol) | 2-Propanol-2-d1 | Source(s) |
| CAS Number | 67-63-0 | 3972-26-7 | [1][2] |
| Molecular Formula | C₃H₈O | C₃H₇DO | [1] |
| Molecular Weight | 60.10 g/mol | 61.10 g/mol | [1][3] |
| Boiling Point | 82 °C | 82 °C (lit.) | [2][4] |
| Melting Point | -89.5 °C | -89.5 °C (lit.) | [2][5] |
| Density | 0.785 g/mL at 25°C | 0.785 g/mL (bulk) | [5] |
| Refractive Index (n20/D) | 1.377 | 1.377 (lit.) | [2][6] |
Spectroscopic Signature: Identifying the Deuterated Position
Spectroscopy provides the definitive means of confirming the presence and location of the deuterium atom. Each technique offers a unique window into the molecular structure, highlighting the consequences of the H-to-D substitution.
Infrared (IR) Spectroscopy
The most dramatic spectroscopic difference is observed in the IR spectrum. The vibrational frequency of a bond is dependent on the masses of the connected atoms. The heavier deuterium atom causes the C-D bond to vibrate at a lower frequency than a C-H bond.
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C-H Stretch (in 2-Propanol): Appears in the ~2970 cm⁻¹ region.
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C-D Stretch (in 2-Propanol-2-d1): Appears at a significantly lower wavenumber, typically around ~2200 cm⁻¹ .
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O-H Stretch: Remains a prominent, broad band in the ~3200-3600 cm⁻¹ region in both molecules, characteristic of hydrogen-bonded alcohols.[7]
The appearance of the C-D stretching peak and the corresponding absence of the secondary C-H stretching peak serve as conclusive evidence of successful isotopic labeling at the C-2 position.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: In standard 2-propanol, the proton at C-2 appears as a septet (split by the six equivalent methyl protons). In 2-Propanol-2-d1, this signal is absent. The spectrum is simplified to a doublet for the six methyl protons (split by the remaining C-H proton if isotopic purity is not 100%) and a singlet for the hydroxyl proton.[8]
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¹³C NMR: The carbon atom bonded to deuterium (C-2) exhibits two key changes: a small upfield shift (the isotope effect) and splitting into a multiplet due to coupling with the deuterium nucleus (spin I=1). The two equivalent methyl carbons appear as a single resonance.[9]
Mass Spectrometry
Mass spectrometry confirms the increased molecular weight.
-
Molecular Ion (M⁺): For 2-propanol, the molecular ion peak is at m/z 60.[10] For 2-Propanol-2-d1, this peak shifts to m/z 61 .[3]
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Fragmentation: A common and often dominant fragment in 2-propanol results from the loss of a methyl group, yielding an ion [CH₃CHOH]⁺ at m/z 45.[10] In 2-Propanol-2-d1, the analogous fragmentation yields the ion [CH₃CDOH]⁺, which is detected at m/z 46 .[3] This one-mass-unit shift in the base peak is a powerful diagnostic tool.
Chemical Reactivity and the Kinetic Isotope Effect (KIE)
The central value of 2-Propanol-2-d1 in research lies in its utility for studying the Kinetic Isotope Effect (KIE) . The KIE is the ratio of the reaction rate of the light isotopologue (kH) to the rate of the heavy one (kD).[11] A primary KIE (typically with a value > 2) is observed when the bond to the isotope is broken in the rate-determining step of the reaction.
Case Study: Oxidation of 2-Propanol
The oxidation of secondary alcohols to ketones is a classic reaction where the KIE can be demonstrated. The mechanism often involves the cleavage of the C-H bond on the alcohol-bearing carbon in the rate-limiting step.
By comparing the oxidation rate of 2-propanol to that of 2-Propanol-2-d1, one can confirm this mechanistic detail. The C-D bond has a lower zero-point vibrational energy and is therefore stronger, requiring more energy to break. Consequently, the oxidation of 2-Propanol-2-d1 is significantly slower.[12][13] This observation provides direct evidence that the C-H(D) bond is cleaved in the rate-determining step.
Caption: Oxidation mechanism highlighting the rate-determining C-D bond cleavage.
Experimental Protocol: Demonstrating the KIE in Oxidation
This protocol provides a qualitative, visual demonstration of the primary kinetic isotope effect.
Objective: To visually compare the oxidation rates of 2-propanol and 2-Propanol-2-d1 using potassium permanganate (KMnO₄).
Materials:
-
2-Propanol
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2-Propanol-2-d1
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0.01 M Potassium Permanganate (KMnO₄) solution (deep purple)
-
3 M Sulfuric Acid (H₂SO₄)
-
Test tubes (2)
-
Pipettes
Methodology:
-
Labeling: Label two test tubes, one "H" for 2-propanol and one "D" for 2-Propanol-2-d1.
-
Reagent Addition: To each test tube, add 2 mL of 3 M H₂SO₄.
-
Alcohol Addition: Add 1 mL of 2-propanol to tube "H" and 1 mL of 2-Propanol-2-d1 to tube "D". Swirl gently to mix.
-
Initiation of Reaction: Simultaneously add 1 mL of 0.01 M KMnO₄ solution to each test tube. Start a timer immediately.
-
Observation: Observe the color change in both tubes. The purple color of the MnO₄⁻ ion will fade as it is reduced to the nearly colorless Mn²⁺ ion.
-
Analysis: The solution in tube "H" will lose its purple color significantly faster than the solution in tube "D". This difference in reaction time is a direct visualization of the kinetic isotope effect, indicating the C-H bond is broken more readily than the C-D bond.
Caption: Workflow for the visual demonstration of the Kinetic Isotope Effect.
Applications in Research and Development
The primary application of 2-Propanol-2-d1 is as a mechanistic probe in both academic and industrial research.[14]
-
Elucidation of Reaction Mechanisms: It is used to determine if a C-H bond at a secondary alcohol position is cleaved during the rate-determining step of a reaction, such as in oxidations, catalytic dehydrogenations, or elimination reactions.[15][16]
-
Enzyme Mechanism Studies: In drug development, understanding how an enzyme metabolizes a drug is critical. If a drug contains a secondary alcohol moiety, using a deuterated version can help determine the mechanism of enzymatic oxidation by cytochrome P450 enzymes.[17]
-
Internal Standards: In quantitative analysis using mass spectrometry (e.g., LC-MS), 2-Propanol-2-d1 can be used as an internal standard for the accurate measurement of 2-propanol in complex matrices.[18]
Safety and Handling
The safety profile of 2-Propanol-2-d1 is equivalent to that of standard 2-propanol. It is a flammable liquid and vapor that can cause serious eye irritation and may cause drowsiness or dizziness.[2][3]
-
GHS Hazard Statements: H225 (Highly flammable liquid and vapor), H319 (Causes serious eye irritation), H336 (May cause drowsiness or dizziness).[3]
-
Precautions: Handle in a well-ventilated area, away from ignition sources, and with appropriate personal protective equipment (PPE), including safety glasses and gloves.
Conclusion
2-Propanol-2-d1 is more than just a heavy version of a common solvent. It is a precision tool that leverages the fundamental principles of quantum mechanics to answer critical questions in chemistry. The subtle change in mass at a single atomic position provides unambiguous evidence about reaction pathways, making it an indispensable compound for researchers and scientists dedicated to unraveling the intricate details of chemical transformations. Its properties, from spectroscopic signatures to its altered reaction kinetics, collectively empower a deeper and more accurate understanding of chemical reactivity.
References
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